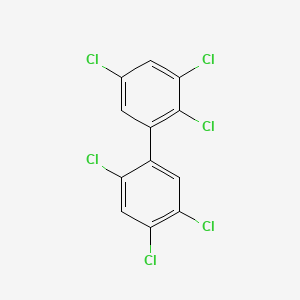
2,2',3,4',5,5'-Hexachlorobiphenyl
概要
説明
2,2’,3,4’,5,5’-Hexachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .
Molecular Structure Analysis
The molecular structure of 2,2’,3,4’,5,5’-Hexachlorobiphenyl can be viewed using Java or Javascript . The molecular formula is C12H4Cl6 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2’,3,4’,5,5’-Hexachlorobiphenyl include a molecular weight of 360.9 g/mol . The compound has a XLogP3 value of 7.1, indicating its lipophilicity .科学的研究の応用
Environmental Remediation: Dechlorination by Thermal Reaction
PCB 153 can be dechlorinated through thermal reaction with activated carbon-supported copper or zinc. This method has shown a high decomposition efficiency, with activated carbon-supported copper achieving a 99.0% decomposition rate at 250 °C . This application is crucial for environmental cleanup efforts, particularly in soil and water systems contaminated with PCBs.
Photocatalytic Degradation: UV-LED Irradiation
The photocatalytic activity of magnetically recyclable core-shell nanocomposites has been enhanced for the degradation of PCB 153 under UV-LED irradiation . This process is significant for treating water contaminated with PCBs, offering a method to break down these persistent pollutants effectively.
Chemical Research: Study of Dechlorination Mechanisms
Research into the dechlorination mechanisms of PCB 153 provides insights into the chemical processes that can be harnessed for the degradation of similar compounds. Understanding these mechanisms is essential for developing new technologies for pollutant degradation .
Toxicology: Analysis of Bioaccumulation
PCB 153 is known for its persistence and bioaccumulation in the environment. Studies on its toxicological impact help in assessing the risks associated with exposure and in formulating regulations for its safe handling and disposal .
Phototransformation Studies: Role of Dissolved Organic Matter
Investigations into the photo-transformation of PCB 153 have revealed the significant role of dissolved organic matter in its degradation. This research is pertinent to understanding how PCBs degrade in natural water bodies and the factors that influence their persistence .
Catalysis: Development of Efficient Catalysts
The development of catalysts that can promote the dechlorination and degradation of PCB 153 is an active area of research. These catalysts are designed to be more efficient and environmentally friendly, reducing the reliance on harsh chemicals for PCB remediation .
Safety and Hazards
Exposure to 2,2’,3,4’,5,5’-Hexachlorobiphenyl should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised . Prolonged exposure can result in chloracne .
将来の方向性
作用機序
Target of Action
2,2’,3,4’,5,5’-Hexachlorobiphenyl is known to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . It also affects the dopaminergic system .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it inhibits the expression of PER1, a core component of the circadian clock . It also inhibits dopamine uptake in rat synaptosomes .
Biochemical Pathways
It is known to affect the circadian rhythm and dopaminergic system .
Result of Action
The inhibition of PER1 expression by 2,2’,3,4’,5,5’-Hexachlorobiphenyl can disrupt the circadian rhythm . Its effect on the dopaminergic system can lead to decreased dopamine content in cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,3,4’,5,5’-Hexachlorobiphenyl. For instance, PCBs, including 2,2’,3,4’,5,5’-Hexachlorobiphenyl, were banned in the 1970’s due to their bioaccumulation and harmful health effects. They are still found in the environment due to their resistance to degradation .
特性
IUPAC Name |
1,2,4-trichloro-5-(2,3,5-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-5-1-7(12(18)11(17)2-5)6-3-9(15)10(16)4-8(6)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHCQAQLTCQFJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074158 | |
| Record name | 2,2',3,4',5,5'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51908-16-8 | |
| Record name | 2,2',3,4',5,5'-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051908168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4',5,5'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4',5,5'-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EZ9BWE16M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2,2',3,4',5,5'-Hexachlorobiphenyl metabolized in the body?
A1: 2,2',3,4',5,5'-Hexachlorobiphenyl (CB146) is metabolized in the liver by microsomal enzymes, primarily through a process that involves hydroxylation. This metabolic pathway can occur directly or via an epoxide intermediate followed by a chlorine shift. One of the key metabolites identified is 4-OH-2,2',3,4',5,5'-hexachlorobiphenyl (4-OH-CB146) [, ].
Q2: Why is the study of 2,2',3,4',5,5'-Hexachlorobiphenyl and its metabolites important?
A2: Research has shown that hydroxylated metabolites of PCBs, including 4-OH-CB146, are present at higher concentrations in human blood compared to the parent PCBs themselves []. These metabolites have been linked to various toxicological effects. They can disrupt thyroid hormone and vitamin A homeostasis, exhibit estrogenic or anti-estrogenic properties, and inhibit estrogen sulfotransferase activity [, ]. Understanding the metabolic pathways of CB146 and the levels of its metabolites, particularly in pregnant women, is crucial for assessing potential health risks [].
Q3: Are there geographical differences in exposure to 2,2',3,4',5,5'-Hexachlorobiphenyl and its metabolites?
A3: Yes, studies have shown that populations residing near former PCB manufacturing or heavily contaminated sites may have higher exposure levels []. For instance, research in Eastern Slovakia revealed that mothers living in a district with a history of PCB production had significantly higher serum concentrations of CB146 and its metabolite 4-OH-CB146 compared to mothers from a less contaminated district []. This highlights the importance of considering geographical factors in exposure assessments and health risk evaluations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B1465960.png)
![(2S,4S)-4-hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/no-structure.png)


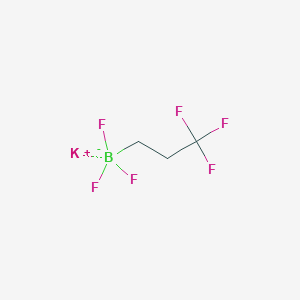
![1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1465968.png)

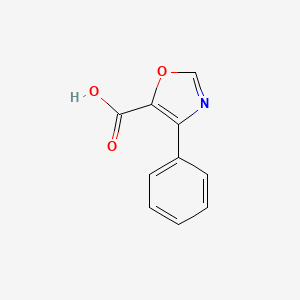
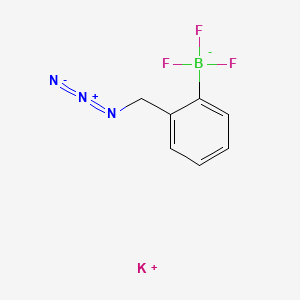

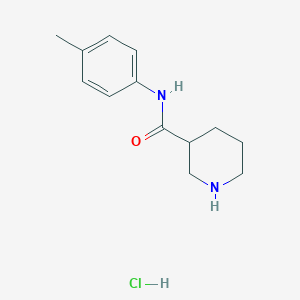

![1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B1465981.png)
